molecular formula C19H21N5O2 B7431380 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine

6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine

Cat. No. B7431380
M. Wt: 351.4 g/mol
InChI Key: HINVYTRWEWSIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine, also known as compound A, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A is not yet fully understood. However, it is believed to exert its antiproliferative effects by inhibiting the activity of a protein kinase known as Aurora A. Aurora A plays a critical role in cell division and is often overexpressed in cancer cells. Inhibition of Aurora A activity by 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antiproliferative effects, 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A has been found to have other biochemical and physiological effects. Studies have shown that 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A has been found to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A in lab experiments is its potency and selectivity. Compound A has been found to exhibit potent antiproliferative activity against cancer cells while having minimal effects on normal cells. However, one limitation of using 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A in lab experiments is its solubility. Compound A is poorly soluble in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A. One direction is to further elucidate its mechanism of action and identify other targets that it may interact with. Additionally, studies could be conducted to investigate the potential of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A in combination with other drugs for the treatment of cancer. Furthermore, the development of more soluble formulations of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A could expand its potential applications in drug development.

Synthesis Methods

The synthesis of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A involves a multi-step process that includes the reaction of 4-chloro-6-(4-methoxyphenyl)pyrimidine with 1-(oxolan-2-ylmethyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting intermediate is then treated with an amine to yield the final product, 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A.

Scientific Research Applications

Compound A has been found to have potential applications in drug discovery and development, particularly in the field of cancer research. Studies have shown that 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-25-16-6-4-14(5-7-16)18-9-19(21-13-20-18)23-15-10-22-24(11-15)12-17-3-2-8-26-17/h4-7,9-11,13,17H,2-3,8,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINVYTRWEWSIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CN(N=C3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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